1-(2-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
1-(2-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a heterocyclic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a chlorophenyl group and a thiol group attached to a dihydropyrimidine ring
Mechanism of Action
Target of Action
Similar compounds have been known to target voltage-gated sodium channels (vgscs) .
Mode of Action
This compound is a selective blocker of the inactivated state of VGSCs, preferentially inhibiting persistent sodium current . It has been proposed that this compound additionally enhances presynaptic release of γ-aminobutyric acid (GABA), thereby increasing inhibitory GABAergic neurotransmission .
Biochemical Pathways
It’s known that the inhibition of vgscs and the enhancement of gabaergic neurotransmission can affect numerous biochemical pathways, particularly those involved in neuronal signaling .
Pharmacokinetics
Similar compounds have shown high bioavailability (≥88%), mainly metabolized via glucuronidation, and are primarily excreted via urine .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the modulation of neuronal excitability due to its inhibition of VGSCs and enhancement of GABAergic neurotransmission . This could potentially lead to effects such as reduced neuronal firing, decreased excitability, and potentially, anticonvulsant effects .
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step reactions. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate and thiourea under acidic conditions to form the desired dihydropyrimidine derivative . The reaction is usually carried out in ethanol as a solvent, and the mixture is refluxed for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity .
Chemical Reactions Analysis
1-(2-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent in preliminary studies.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-one: This compound lacks the thiol group and may exhibit different reactivity and biological activity.
1-(2-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-amine:
Properties
IUPAC Name |
3-(2-chlorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c1-12(2)7-8-15(11(16)14-12)10-6-4-3-5-9(10)13/h3-8H,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATJDGWAOSDTAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=CC=C2Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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